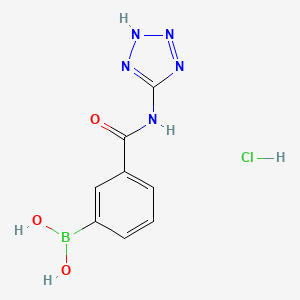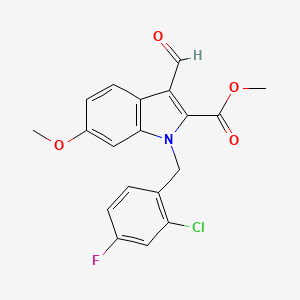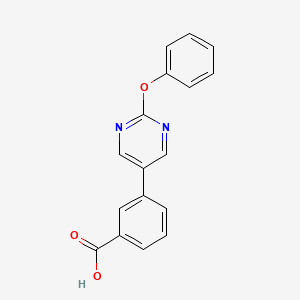
tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
描述
Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (TB4C2NPT) is an organic compound of the pyrazinecarboxylate family. It is composed of a tert-butyl group connected to a 4-chloro-2-nitrophenyl group and a pyrazinecarboxylate group. It is a yellow-orange solid at room temperature and is soluble in polar organic solvents. TB4C2NPT has a variety of applications in scientific research, and has been studied for its biochemical and physiological effects.
科学研究应用
Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate has been used in a variety of scientific research applications. It has been studied as a potential antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum in vitro. It has also been studied as an anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2).
作用机制
- Caspases play a crucial role in regulating cell number, tissue homeostasis, and eliminating abnormal cells .
- This activation initiates cellular changes, including nuclear membrane blebbing, chromatin condensation, and apoptotic body formation .
- Downstream effects include cleavage of cellular substrates, DNA fragmentation, and activation of apoptotic signaling pathways .
- Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
实验室实验的优点和局限性
The advantages of using tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate in laboratory experiments include its low cost and easy synthesis. Additionally, its ability to inhibit the activity of certain enzymes makes it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. The main limitation of using this compound in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound, as it can be harmful if ingested or inhaled.
未来方向
Future research on tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate could focus on further exploring its potential as an antimalarial agent and anticancer agent. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, such as proteases and kinases. Other future directions for this compound research could include exploring its potential as an anti-inflammatory agent, as well as its potential as an antiviral agent. Finally, further research could be done to explore the potential toxicity of this compound, as well as its potential side effects.
生化分析
Biochemical Properties
Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with caspases, a family of protease enzymes involved in the regulation of apoptosis . The interaction between this compound and caspases leads to the activation of these enzymes, promoting programmed cell death. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . The influence of this compound on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. By promoting apoptosis, this compound can potentially inhibit the growth and proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to caspases, resulting in their activation and subsequent induction of apoptosis . The binding interactions between this compound and caspases are crucial for its pro-apoptotic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.
属性
IUPAC Name |
tert-butyl 4-(5-chloro-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQPCVYEIBVTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387146.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride](/img/structure/B1387147.png)


![1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine](/img/structure/B1387151.png)
![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)

![3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387157.png)


![4-{[(4'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387162.png)


![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)